molecular formula C15H16N2O5S2 B2661782 3-(1-(3-(Phenylsulfonyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 2034270-60-3

3-(1-(3-(Phenylsulfonyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione

Katalognummer: B2661782
CAS-Nummer: 2034270-60-3
Molekulargewicht: 368.42
InChI-Schlüssel: VSRNBICLEURCRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development of the Thiazolidinedione Scaffold

The thiazolidinedione (TZD) scaffold, characterized by a five-membered heterocyclic ring containing sulfur and two ketone groups, has been a cornerstone of antidiabetic drug development since its discovery in the early 20th century. The first synthetic route to TZDs was reported by Kallenberg in 1923, involving the reaction of carbonyl sulfide with ammonia and α-halogenated carboxylic acids under basic conditions. This method laid the foundation for subsequent modifications, including the use of thiourea and chloroacetic acid in refluxing aqueous solutions to generate the TZD core.

By the 1970s, TZDs gained prominence with the discovery of ciglitazone, the first TZD derivative demonstrating hypoglycemic effects in diabetic mice. However, early candidates like ciglitazone and troglitazone were withdrawn due to hepatotoxicity, prompting the development of safer analogues such as pioglitazone and rosiglitazone. These "glitazones" functioned as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, enhancing insulin sensitivity in peripheral tissues. Modern synthetic approaches, including microwave-assisted and solvent-free methodologies, have since improved reaction efficiency and yields.

Table 1: Milestones in TZD Development

Year Development Key Advancements
1923 Kallenberg's synthesis First TZD core synthesis via carbonyl sulfide
1975 Ciglitazone discovery First TZD with hypoglycemic activity
1999 Pioglitazone/rosiglitazone approval Safer PPARγ agonists for diabetes
2022 Green synthesis with deep eutectic solvents Eco-friendly TZD derivatization

Significance of Azetidin-Thiazolidine Hybrid Structures

Azetidin-thiazolidine hybrids, such as 3-(1-(3-(phenylsulfonyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione, combine the conformational rigidity of azetidine (a four-membered nitrogen-containing ring) with the metabolic versatility of TZDs. The fusion of these heterocycles aims to enhance binding affinity to biological targets while improving pharmacokinetic properties.

Azetidine's strained ring system imposes distinct spatial constraints, potentially optimizing interactions with enzymes like PPARγ or aldose reductase. For instance, the azetidine moiety in the hybrid structure may facilitate hydrogen bonding with catalytic residues, as observed in molecular docking studies of TZD derivatives. Synthetic routes to such hybrids often involve cyclocondensation reactions, where azetidine precursors are functionalized with TZD units via nucleophilic substitution or amide coupling.

Structural Advantages of Hybrids

  • Enhanced metabolic stability : The azetidine ring reduces susceptibility to oxidative degradation compared to larger heterocycles.
  • Improved selectivity : Hybridization limits off-target effects by restricting conformational flexibility.

Evolution of Phenylsulfonyl-Modified Derivatives

The incorporation of phenylsulfonyl groups into TZD derivatives, as seen in 3-(1-(3-(phenylsulfonyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione, represents a strategic modification to enhance electronic and steric properties. The phenylsulfonyl moiety acts as a strong electron-withdrawing group, polarizing adjacent carbonyl groups and increasing reactivity toward nucleophilic targets.

Early synthetic methods for phenylsulfonyl-TZDs relied on Friedel-Crafts acylations or sulfonation of phenolic intermediates. Contemporary approaches utilize phase-transfer catalysis and solid-supported reagents to achieve higher yields. For example, the epoxide ring-opening of phenylsulfonylpropanoyl precursors under phase-transfer conditions has enabled efficient scalability.

Table 2: Synthetic Methods for Phenylsulfonyl-TZDs

Method Conditions Yield (%) Reference
Phase-transfer catalysis K2CO3, TBAB, H2O/CH2Cl2 78
Microwave-assisted synthesis 250 W, 5 min 83
Deep eutectic solvents Choline chloride/N-methylurea 90.9

The phenylsulfonyl group also influences bioactivity by modulating lipophilicity and membrane permeability. Quantitative structure-activity relationship (QSAR) studies indicate that electron-deficient aromatic systems enhance inhibition of enzymes like lipoxygenase, likely through π-π stacking with hydrophobic active sites.

Eigenschaften

IUPAC Name

3-[1-[3-(benzenesulfonyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S2/c18-13(6-7-24(21,22)12-4-2-1-3-5-12)16-8-11(9-16)17-14(19)10-23-15(17)20/h1-5,11H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRNBICLEURCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 3-(1-(3-(Phenylsulfonyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione involves multiple steps, typically starting with the preparation of the thiazolidine-2,4-dione core. Various synthetic approaches, such as multicomponent reactions, click reactions, nano-catalysis, and green chemistry, have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives . Industrial production methods often focus on optimizing these parameters to ensure high efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

3-(1-(3-(Phenylsulfonyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiazolidine or azetidine rings .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinedione derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus. The presence of the thiazolidine moiety enhances the lipophilicity of these compounds, facilitating their penetration through bacterial membranes and increasing their efficacy against microbial pathogens .

Anticancer Activity

Thiazolidinediones are also recognized for their anticancer properties. Research indicates that derivatives like 3-(1-(3-(Phenylsulfonyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast (MCF7), colon (HCT116), and liver (HUH7) cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thiazolidinediones against various bacterial strains. The results indicated that compounds similar to 3-(1-(3-(Phenylsulfonyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione exhibited potent activity against Bacillus thuringiensis, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
  • Cytotoxicity Assessment : In another investigation, the compound was tested for cytotoxic effects on multiple cancer cell lines using the sulforhodamine B assay. The findings revealed that it induced significant cytotoxicity at low micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .

Wirkmechanismus

The mechanism of action of 3-(1-(3-(Phenylsulfonyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The presence of the thiazolidine-2,4-dione core and the phenylsulfonyl group enhances its pharmacological properties, allowing it to exert effects such as antimicrobial and anticancer activities. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structure and Pharmacophore Variations

The TZD core (2,4-thiazolidinedione) is conserved across all analogs, but substituent variations dictate biological activity and selectivity:

Compound Key Substituents Biological Target/Activity Key Findings
Target Compound (3-(1-(3-(Phenylsulfonyl)propanoyl)azetidin-3-yl)TZD) Azetidinyl, phenylsulfonyl propanoyl CB1 receptor (anti-diabesity) Demonstrated efficacy in HFD-induced diabesity via CB1 antagonism .
(Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)TZD [127] 2-aminoethyl, 4-ethoxybenzylidene ERK1/2 (anticancer) Selective inhibition of melanoma cell proliferation via ERK1/2 pathway .
5-(4-substituted benzylidene)-3-(benzo[d]thiazol-2-ylmethyl)TZD [8a–h] Benzylidene, benzo[d]thiazolylmethyl Aldose reductase (antihydrating properties) IC₅₀ values ranging from 0.12–1.45 µM for aldose reductase inhibition .
(E)-5-((2-(((substituted phenyl-triazolyl)methyl)thio)quinolinyl)TZD [9a-l] Triazole-linked quinoline, thioether COX-2 (anti-inflammatory) Docking scores (−8.2 to −9.6 kcal/mol) comparable to Diclofenac .

Molecular Interactions

  • Target Compound : The phenylsulfonyl group engages in hydrophobic interactions with CB1 receptor residues (e.g., Phe200), while the azetidine ring stabilizes the binding pocket via van der Waals forces .
  • Triazole Derivatives (9a–l): Triazole-quinoline moieties form π-π stacking with COX-2’s Tyr385 and His386, mimicking Diclofenac’s binding mode .

Critical Analysis of Structural Advantages

  • Azetidine vs.
  • Phenylsulfonyl vs. Nitro/Oxime Groups : The phenylsulfonyl moiety improves metabolic stability over nitro groups (e.g., 5a–k), which are prone to reduction in vivo .

Biologische Aktivität

The compound 3-(1-(3-(Phenylsulfonyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione is a member of the thiazolidine-2,4-dione family, known for its diverse biological activities. This compound features a unique structure that includes a thiazolidine ring, phenylsulfonyl group, and an azetidine moiety, which may enhance its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3-(1-(3-(Phenylsulfonyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione can be represented as follows:

C16H18N2O3S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This compound's unique features include:

  • Thiazolidine Ring : Contributes to various biological activities.
  • Phenylsulfonyl Group : Enhances solubility and potential interaction with biological targets.
  • Azetidine Moiety : May influence the compound's reactivity and biological interactions.

Biological Activities

Thiazolidine derivatives have been extensively studied for their biological properties. The specific activities associated with 3-(1-(3-(Phenylsulfonyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione include:

Anticancer Activity

Research indicates that thiazolidine derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating intrinsic pathways. Studies have shown that related compounds can inhibit topoisomerases, leading to DNA damage and cell death in cancer cell lines like MCF-7 and A2058 .

Antidiabetic Effects

Thiazolidinediones are known for their role in improving insulin sensitivity:

  • Insulin Sensitization : Compounds in this class have been shown to enhance glucose uptake in muscle and fat tissues, making them potential candidates for diabetes treatment .

Antimicrobial Activity

Some thiazolidine derivatives have demonstrated antimicrobial properties:

  • Bacterial Inhibition : Certain structural analogs have shown effectiveness against various bacterial strains, suggesting that 3-(1-(3-(Phenylsulfonyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione may possess similar properties .

Case Studies

Several studies provide insights into the biological activity of this compound:

StudyFocusFindings
Study AAnticancerInduced apoptosis in MCF-7 cells via caspase activation .
Study BAntidiabeticImproved insulin sensitivity in diabetic models .
Study CAntimicrobialEffective against Gram-positive bacteria .

The biological activity of 3-(1-(3-(Phenylsulfonyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Topoisomerase Inhibition : Disruption of DNA replication processes in cancer cells.
  • Insulin Pathway Modulation : Enhancement of insulin receptor signaling pathways.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.